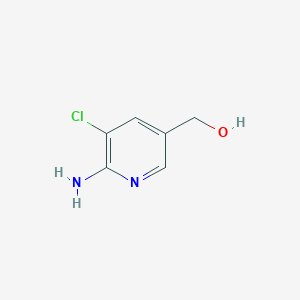

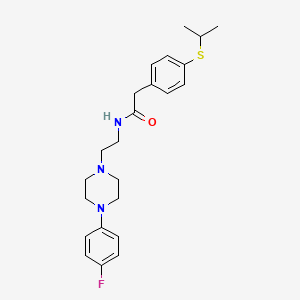

![molecular formula C19H23N3O2 B2614916 N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 922888-31-1](/img/structure/B2614916.png)

N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

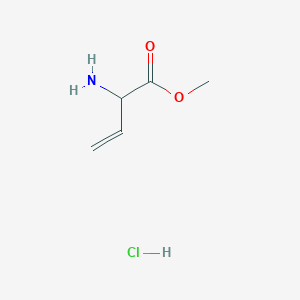

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . The reaction of N - (2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1- (2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4 (1 H )pyridones .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide” can be analyzed using various spectroscopic techniques. The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .Chemical Reactions Analysis

The chemical reactions involving “N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide” can be complex and varied. For instance, cycloalkanes like cyclopentane can undergo a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

- N-cyclopentyl-2-[(3,4-dimethylphenyl)amino]acetamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways .

- The compound’s structure suggests possible neuroprotective properties. Studies have examined its impact on neuronal health, including its ability to mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. Researchers are particularly interested in its potential for treating neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease .

- N-cyclopentyl-2-[(3,4-dimethylphenyl)amino]acetamide has demonstrated anti-inflammatory effects in preclinical models. It may modulate immune responses and suppress inflammatory mediators. Investigations continue to explore its therapeutic potential for inflammatory disorders .

- Some studies have evaluated the compound’s analgesic (pain-relieving) properties. It may interact with pain receptors or pathways, making it a candidate for novel pain management strategies. Further research is needed to understand its mechanisms of action .

- Researchers have investigated whether N-cyclopentyl-2-[(3,4-dimethylphenyl)amino]acetamide affects cardiovascular health. Its potential vasodilatory effects and impact on blood pressure regulation are areas of interest. Cardiovascular diseases, such as hypertension and atherosclerosis, could benefit from targeted therapies involving this compound .

- Beyond specific applications, N-cyclopentyl-2-[(3,4-dimethylphenyl)amino]acetamide serves as a valuable scaffold in medicinal chemistry. Scientists modify its structure to create derivatives with enhanced properties, such as improved bioavailability, selectivity, and pharmacokinetics. These derivatives may lead to novel drug candidates for various diseases .

Anticancer Research

Neuroprotection and Neurodegenerative Diseases

Anti-Inflammatory Activity

Analgesic Properties

Cardiovascular Applications

Drug Development and Medicinal Chemistry

properties

IUPAC Name |

N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-13-7-8-15(11-14(13)2)17-9-10-19(24)22(21-17)12-18(23)20-16-5-3-4-6-16/h7-11,16H,3-6,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBRQNBSYIMKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2614837.png)

![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2614845.png)

![4-Phenyl-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2614850.png)

![1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614855.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2614856.png)